
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea
Übersicht
Beschreibung
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea, also known as DPPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPU is a urea derivative that has been synthesized using different methods, and it has been found to have significant biological activity.
Wirkmechanismus
The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea is not fully understood, but it is believed to inhibit the activity of the enzyme acetohydroxyacid synthase (AHAS). AHAS is an enzyme that is involved in the biosynthesis of branched-chain amino acids, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of various weeds and cancer cells, and it has been studied for its potential applications in various fields. This compound has also been found to have toxic effects on non-target organisms, and its use as a herbicide or insecticide needs to be studied further to assess its potential environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize, and it has been found to have significant biological activity. This compound can be used as a tool compound to study the mechanism of action of AHAS inhibitors and their potential applications in various fields. However, this compound has limitations for lab experiments. It has toxic effects on non-target organisms, and its use as a herbicide or insecticide needs to be studied further to assess its potential environmental impact.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea. One of the most promising directions is its use as a herbicide. This compound has been found to inhibit the growth of various weeds, and it has been studied as a potential alternative to traditional herbicides. Further studies are needed to assess its potential environmental impact and its effectiveness in the field. Another future direction is its use as a potential treatment for cancer. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to assess its potential as a cancer treatment and its toxicity in vivo. Other potential future directions include its use as an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease.
Conclusion
This compound is a urea derivative that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods, and it has been found to have significant biological activity. This compound has been studied for its potential applications as a herbicide, a cancer treatment, an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease. Further studies are needed to assess its potential environmental impact and its toxicity in vivo.
Synthesemethoden
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea can be synthesized using different methods. One of the most common methods is the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl isocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained after purification using column chromatography. Other methods include the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl chloroformate or the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl isothiocyanate.
Wissenschaftliche Forschungsanwendungen
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to have significant biological activity, and it has been studied for its potential applications in various fields. One of the most promising applications of this compound is its use as a herbicide. This compound has been found to inhibit the growth of various weeds, and it has been studied as a potential alternative to traditional herbicides. This compound has also been studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis. Other potential applications of this compound include its use as an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-9-11-15(12-10-13)20-19(25)21-17-14(2)22(3)23(18(17)24)16-7-5-4-6-8-16/h4-12H,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWHRUIMHFTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322322 | |
| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
70862-92-9 | |
| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



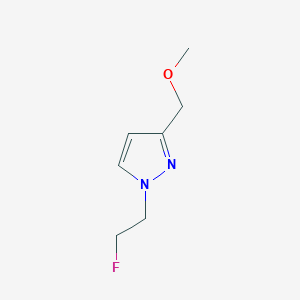
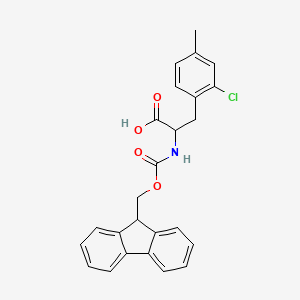
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)
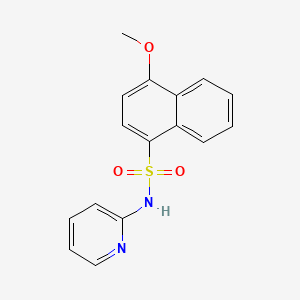

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)

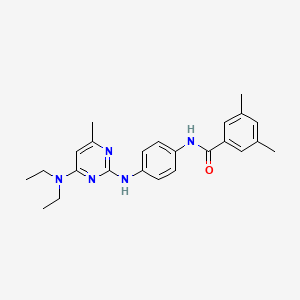


![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)
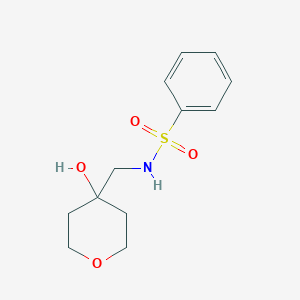

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)